2-Chloro-5-nitrophenylboronic acid
Overview
Description
2-Chloro-5-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H5BClNO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a nitro group at the fifth position
Mechanism of Action
Target of Action
Boronic acids and their esters, including 2-chloro-5-nitrophenylboronic acid, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
Boronic acids and their esters are generally considered to be relatively stable, readily prepared, and environmentally benign organoboron reagents .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in organic synthesis, enabling the creation of complex organic compounds.
Biochemical Analysis
Biochemical Properties
They are often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Molecular Mechanism
It is known that boronic acids can participate in Suzuki–Miyaura coupling, which involves the formation of a new carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloro-5-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate. The reaction can be represented as follows:
2-Chloro-5-nitrobenzene+B2pin2Pd catalyst, base2-Chloro-5-nitrophenylboronic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, resulting in the formation of the corresponding aryl compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: Aryl compounds.
Scientific Research Applications
2-Chloro-5-nitrophenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
2-Chlorophenylboronic acid: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
5-Nitrophenylboronic acid: Similar structure but lacks the chlorine atom, affecting its chemical properties and reactivity.
Uniqueness: 2-Chloro-5-nitrophenylboronic acid is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFHCUNPMBSLRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647878 | |
Record name | (2-Chloro-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-29-7 | |
Record name | (2-Chloro-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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